molecular formula C4H10O3 B044869 Trimethoxymethane CAS No. 149-73-5

Trimethoxymethane

Cat. No.: B044869
CAS No.: 149-73-5
M. Wt: 106.12 g/mol
InChI Key: PYOKUURKVVELLB-UHFFFAOYSA-N
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Description

Trimethoxymethane, also known as trimethyl orthoformate, is an organic compound with the formula HC(OCH3)3. It is a colorless liquid with a pungent odor and is the simplest orthoester. This compound is highly soluble in water, forming a clear solution, and has a boiling point of 101-103°C . This compound is primarily used as a reagent in organic synthesis for the formation of methyl ethers .

Mechanism of Action

Target of Action

Trimethoxymethane, also known as Trimethyl Orthoformate, is primarily used as a reagent in organic synthesis . It serves as a methylating agent, introducing methyl groups (-CH3) into organic compounds .

Mode of Action

This compound interacts with its targets by introducing a formyl group to a nucleophilic substrate . For instance, it can transform RNH2 to form R-NH-CHO, which can undergo further reactions . It plays a crucial role in various reactions such as radical methylation of (hetero)aryl chlorides, enantioselective reactions, light-driven cross-coupling reactions, and the synthesis of allyl alcohol .

Biochemical Pathways

This compound is involved in several biochemical pathways. In the radical methylation of (hetero)aryl chlorides, it acts as a convenient source of methyl radicals . The process involves the generation of a tertiary radical via chlorine-mediated hydrogen atom transfer. Subsequently, this compound undergoes β-scission, releasing a methyl radical that can selectively methylate (hetero)aryl chlorides and acyl chlorides .

Pharmacokinetics

It’s known that it’s a colorless liquid with a pungent odor, soluble in ethanol and ether . Its boiling point is 100.6 °C, and its density is 0.9676 g/mL .

Result of Action

The result of this compound’s action is the formation of methyl ethers . It enables the synthesis of enantiomerically pure 2-azido-3,3-dimethoxypropanamides and facilitates the efficient access to lacosamide through a novel C-C bond-forming process .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the reaction medium can affect its efficiency as a reagent . It can perform various classes of two-component and multi-component organic reactions under different conditions, such as solvent-free conditions, aqueous media, and organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethoxymethane can be synthesized through several methods:

Industrial Production Methods: The industrial production of this compound typically follows the methanolysis of hydrogen cyanide due to its efficiency and scalability .

Chemical Reactions Analysis

Comparison with Similar Compounds

  • Triethyl Orthoformate
  • Triethyl Orthoacetate

Properties

IUPAC Name

trimethoxymethane
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InChI

InChI=1S/C4H10O3/c1-5-4(6-2)7-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOKUURKVVELLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H10O3
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DSSTOX Substance ID

DTXSID7027122
Record name Trimethoxymethane
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Molecular Weight

106.12 g/mol
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Physical Description

Liquid, Colorless liquid with a pungent odor; [HSDB]
Record name Methane, trimethoxy-
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Record name Trimethyl orthoformate
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Boiling Point

100.6 °C @ 760 MM HG
Record name TRIMETHYL ORTHOFORMATE
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Solubility

SOL IN ETHANOL, IN ETHER
Record name TRIMETHYL ORTHOFORMATE
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Density

0.9676 @ 20 °C/4 °C
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Vapor Density

3.67 (AIR= 1)
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Vapor Pressure

81.4 [mmHg]
Record name Trimethyl orthoformate
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Color/Form

COLORLESS LIQUID

CAS No.

149-73-5
Record name Trimethyl orthoformate
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Record name METHYL ORTHOFORMATE
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Synthesis routes and methods I

Procedure details

The electrolysis was discontinued after 10 h, when 64% of tetramethoxyethane and 76% of pentenenitrile had been converted. Trimethyl orthoformate, methyl formate and formaldehyde dimethyl acetal had formed at the anode in a ratio of 1:0.17:0.1. The main products at the cathode were 3.4-diethyladiponitrile, pentanenitrile and 3-methoxypentanenitrile in a ratio of 1:0.3:0.8. A distillative workup provided the hydrodimerization 20 product of pentenenitrile, namely 3.4-diethyladiponitrile, in 97% purity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
pentenenitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1062 g of tetramethoxymethane, 303 g of methyl benzoate, 225 g of 60% methyltributylammonium methosulfate solution and 910 g of methanol were electrolyzed at 3 A. The voltage per gap was kept below 5 V, the temperature was 30° C., and the pumping rate was 190 l/h. After the electrolysis had ended, 10.0 GC area % of trimethoxymethane and 13.2 GC area % of benzaldehyde dimethyl acetal had formed in the electrolyte; tetramethoxyethane had been degraded from 42.5% to 25.6 GC area %, and methyl benzoate was down to 0.4 GC area %, having been converted to more than 95%. Low-boiling byproducts included methyl formate at 2.2 GC area % in the electrolyte.
Quantity
1062 g
Type
reactant
Reaction Step One
Quantity
303 g
Type
reactant
Reaction Step Two
Quantity
225 g
Type
reactant
Reaction Step Three
Quantity
910 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and structure of trimethyl orthoformate?

A1: Trimethyl orthoformate has the molecular formula C4H10O3 and a molecular weight of 106.12 g/mol. Its structure consists of a central carbon atom bonded to three methoxy groups (-OCH3) and a hydrogen atom.

Q2: What spectroscopic data is available for trimethyl orthoformate?

A2: [] The 17O NMR spectrum of trimethyl orthoformate shows signals for the ether and peroxy oxygens at 34 and 263 ppm, respectively.

Q3: Is trimethyl orthoformate stable under various conditions?

A3: [] Trimethyl orthoformate is stable in neutral and basic conditions but undergoes rapid solvolysis in acidic methanol, cleaving the carbon-peroxy oxygen bond. [] It can be purified to a high degree (>99.8%) using techniques like resin mixing bed treatment, which removes impurities like triazine.

Q4: What are the common applications of trimethyl orthoformate in organic synthesis?

A4: Trimethyl orthoformate is frequently employed in organic synthesis for:

  • Acetalization: [] It acts as a reagent for protecting aldehydes as their dimethyl acetals under microwave irradiation with a catalytic amount of TMSCl or AlCl3. This method is chemoselective, leaving ketones unreacted.
  • Formylation: [] It serves as a formyl source in the formylation of aryl chlorides through selective 2-functionalization of 1,3-dioxolane under nickel/photoredox catalysis.
  • Methylation: [, ] It acts as a methyl radical source in the nickel/photoredox-catalyzed methylation of aryl and acyl chlorides. This radical approach offers a milder alternative to traditional methylation methods.

Q5: Are there specific examples of trimethyl orthoformate use in the synthesis of complex molecules?

A5: [] Trimethyl orthoformate is used in the stereoselective synthesis of the side chain of (–)-pyridovericin and the C11–C19 fragment of (+)-peloruside A.

Q6: What is the role of trimethyl orthoformate in the synthesis of quinazolin-4(3H)-ones?

A6: [] It participates as a reagent in the palladium-catalyzed carbonylative annulation of 2-iodoanilines, trimethyl orthoformate, and amines, yielding quinazolin-4(3H)-ones.

Q7: Can you explain the role of Lewis acids in reactions involving trimethyl orthoformate?

A7: [, , ] Lewis acids like InCl3, BiCl3, TiCl4, or BF3·OEt2 play crucial roles in promoting reactions with trimethyl orthoformate, such as acetalization, etherification, and cycloisomerization. They facilitate the formation of reactive intermediates, enhancing reaction rates and selectivity.

Q8: Has computational chemistry been employed to study trimethyl orthoformate?

A8: [, , ] Yes, Density Functional Theory (DFT) calculations have been used to investigate the reaction mechanisms involving trimethyl orthoformate. For example, in the nickel-catalyzed reaction with N-azidoacetyl thiazolidinethiones, DFT elucidated the stereoselectivity of the addition of a nickel(II) enolate to an oxocarbenium intermediate derived from trimethyl orthoformate.

Q9: Have there been any studies estimating the pKa of protonated dimethoxycarbene, a species relevant to trimethyl orthoformate chemistry?

A9: [] Yes, the pKa of protonated dimethoxycarbene in aqueous solution has been estimated to be 15.5 based on thermodynamic relationships and computational methods. This value provides insights into the reactivity and stability of intermediates formed during reactions involving trimethyl orthoformate.

Q10: How do structural modifications of trimethyl orthoformate affect its reactivity?

A10: While specific SAR data on trimethyl orthoformate is limited in the provided research, it's known that replacing methoxy groups with bulkier substituents can impact its reactivity and selectivity in various reactions.

Q11: Are there applications of trimethyl orthoformate beyond organic synthesis?

A11: [] Yes, trimethyl orthoformate has been investigated as a potential fuel in direct-oxidation fuel cells due to its ability to undergo electrochemical oxidation, producing methanol and ultimately carbon dioxide.

Q12: Has trimethyl orthoformate been studied for its interactions with materials like Nafion membranes?

A12: [] Yes, studies have investigated the molecular mobility of trimethyl orthoformate in Nafion membranes using NMR techniques. These studies are relevant for understanding its potential use in fuel cells and other applications where membrane transport properties are crucial.

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